Potency Advantage: 15- to 25-Fold Higher SphK2 Affinity Compared to ABC294640 and K145
SLM6031434 exhibits a Ki of 0.4 μM for mouse recombinant SphK2 and 0.5 μM for rat recombinant SphK2, representing a 24.5-fold improvement in binding affinity versus ABC294640 (Ki = 9.8 μM) and a 16-fold improvement versus K145 (Ki = 6.4 μM) when evaluated under comparable recombinant enzyme assay conditions . For human SphK2, SLM6031434 demonstrates approximately 23-fold selectivity for SphK2 over SphK1 with 51% inhibition of SphK2 at 0.3 μM [1]. In contrast, ABC294640 achieves an IC50 of only 60 μM in cellular assays and K145 yields an IC50 of 4.3 μM, consistent with their weaker Ki values . This potency differential translates directly to lower compound consumption and reduced off-target exposure at pharmacologically active concentrations.
| Evidence Dimension | SphK2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.4 μM (mouse SphK2); Ki = 0.5 μM (rat SphK2) |
| Comparator Or Baseline | ABC294640: Ki = 9.8 μM; K145: Ki = 6.4 μM |
| Quantified Difference | SLM6031434 is 24.5× more potent than ABC294640; 16× more potent than K145 |
| Conditions | Recombinant enzyme scintillation proximity assay; mouse and rat SphK2 |
Why This Matters
Higher potency reduces the mass of compound required per experiment, directly lowering procurement costs per effective dose and minimizing solvent/DMSO burden in cellular assays.
- [1] BRENDA Enzyme Database. Ligand SLM6031434: 23-fold selective for SphK2 over SphK1, 51% inhibition at 0.0003 mM. View Source
